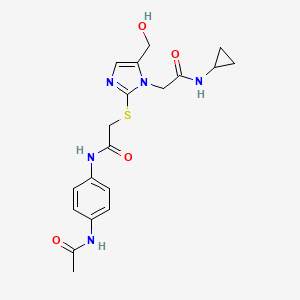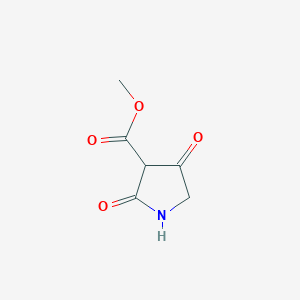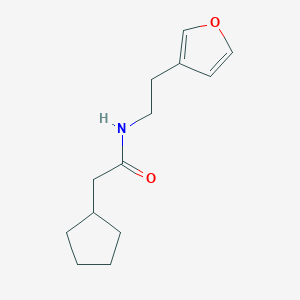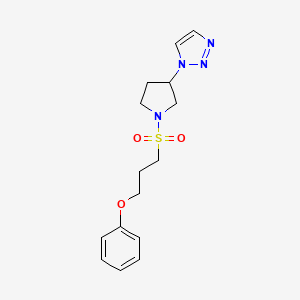![molecular formula C19H19N3O4 B2684975 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034465-56-8](/img/structure/B2684975.png)
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. Pyridine derivatives have been studied for their anti-tubercular activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, followed by the attachment of the other functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The pyrrolidine and pyridine rings, for example, might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridine rings might affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Field
Medicinal Chemistry
Application
The five-membered pyrrolidine ring, a part of the compound’s structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Method of Application
The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Results
This approach has led to the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Chemodivergent Synthesis
Field
Organic Chemistry
Application
The compound’s structure suggests potential use in chemodivergent synthesis .
Method of Application
The compound could be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Results
The synthesis process results in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Anti-tubercular Agents
Field
Pharmaceutical Chemistry
Application
The compound’s structure suggests potential use in the development of anti-tubercular agents .
Method of Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results
The results of this study are not specified in the source .
Imidazole Containing Therapeutics
Application
The compound’s structure suggests potential use in the synthesis of imidazole containing therapeutics .
Method of Application
The specific method of application is not specified in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)11-21-19(24)16-12-25-14-4-1-2-5-15(14)26-16/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMOXZDMLQVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)


![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)
![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid](/img/structure/B2684913.png)

![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)